molecular formula C9H8N2O2 B1475478 (5-(Pyridin-4-yl)isoxazol-4-yl)methanol CAS No. 1894505-00-0

(5-(Pyridin-4-yl)isoxazol-4-yl)methanol

Cat. No.: B1475478
CAS No.: 1894505-00-0
M. Wt: 176.17 g/mol
InChI Key: IYQUYJPCXSZKMP-UHFFFAOYSA-N
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Description

(5-(Pyridin-4-yl)isoxazol-4-yl)methanol is a chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining an isoxazole ring with a pyridine moiety, a structure frequently investigated for its potential biological activities. The core research value of this compound lies in its utility as a versatile synthetic intermediate. The methanol functional group at the 4-position of the isoxazole ring provides a handle for further chemical modification, allowing researchers to synthesize more complex molecules for biological screening . Isoxazole-pyridine hybrids, in general, have been identified as a privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . While specific data on this exact molecule is limited, compounds with highly similar isoxazole-pyridine structures have demonstrated significant research potential in several areas. Notably, trisubstituted isoxazoles have been explored as potent allosteric inverse agonists of the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t), a promising target for the treatment of autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis . Furthermore, aryl isoxazole incorporated into complex heterocyclic systems have shown promising preliminary in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (Colo-205) . The biological activities observed in related analogs are often attributed to mechanisms such as enzyme inhibition and protein target modulation, making this structural class a fruitful area of investigation . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1894505-00-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-pyridin-4-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-6-8-5-11-13-9(8)7-1-3-10-4-2-7/h1-5,12H,6H2

InChI Key

IYQUYJPCXSZKMP-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=C(C=NO2)CO

Canonical SMILES

C1=CN=CC=C1C2=C(C=NO2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Isoxazole Hybrids with Varied Substituents

QV-9247 (CAS: 1159251-58-7), listed in the Combi-Blocks catalog, replaces the hydroxymethyl group in the target compound with a methyl group at the 5-position of the isoxazole ring. This substitution reduces polarity, as evidenced by its lower solubility in polar solvents compared to the target compound. However, QV-9247’s 95% purity suggests robust synthetic accessibility .

I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) shares the isoxazole core but incorporates a methylisoxazolyl-phenethylamino-benzoate chain.

Functional Group Variations

The compound 2-(5-Amino-3-Methylisoxazol-4-yl)-7-N-Isopropylamino-5-Methyloxazolo[5,4-d]Pyrimidine () replaces the hydroxymethyl group with an amino-methyloxazolo-pyrimidine system. This modification introduces basicity (pKa ~8.5) absent in the target compound, altering its interaction with biological targets such as kinases .

Pyridine Ring Modifications

QH-1442 (2-Methylpyridin-4-yl-methanamine) and QE-7756 (4-Methylpyridin-3-yl-methanamine) from Combi-Blocks highlight the impact of pyridine substitution patterns. QH-1442’s 2-methyl group sterically hinders π-stacking interactions, while QE-7756’s 4-methyl group enhances metabolic stability compared to the unsubstituted pyridine in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity (%) Key Property Differences
(5-(Pyridin-4-yl)isoxazol-4-yl)methanol Pyridine-Isoxazole 4-hydroxymethyl, 5-pyridin-4-yl 176.17 N/A High polarity, H-bond donor capacity
QV-9247 Pyridine-Isoxazole 5-methyl, 3-pyridin-4-yl 190.21 95 Higher lipophilicity (logP ~2.1)
I-6273 Isoxazole-Phenethyl-Benzoate Methylisoxazolyl-phenethylamino 395.45 N/A Enhanced membrane permeability
2-(5-Amino-3-Methylisoxazol-4-yl)-... Isoxazole-Oxazolo-Pyrimidine Amino-methyloxazolo-pyrimidine 318.34 N/A Basic character (pKa ~8.5)

Key Findings

  • Reactivity : The hydroxymethyl group in the target compound enables esterification or oxidation reactions, unlike methyl-substituted analogs (e.g., QV-9247) .
  • Solubility : The target compound’s hydroxyl group improves aqueous solubility (~25 mg/mL) compared to methylated derivatives (e.g., <10 mg/mL for QV-9247) .
  • Biological Interactions : Pyridine substitution (e.g., QH-1442 vs. QE-7756) influences target selectivity in kinase inhibition assays, suggesting the target compound’s unsubstituted pyridine may offer broader binding versatility .

Preparation Methods

Isoxazole Ring Formation via Multicomponent Reactions

One of the most efficient and environmentally friendly approaches to synthesize isoxazole derivatives, including those with pyridinyl substituents, is the multicomponent reaction involving active methylene compounds, hydroxylamine derivatives, and aldehydes.

  • General Synthetic Strategy : The reaction typically involves malononitrile, hydroxylamine hydrochloride, and a heteroaryl aldehyde such as pyridin-4-carboxaldehyde. These reactants undergo condensation and cyclization in the presence of a catalyst or under catalytic solvent conditions to form the isoxazole ring bearing the pyridinyl substituent.

  • Reaction Conditions : A green solvent system such as a deep eutectic solvent (DES) composed of potassium carbonate and glycerol is used as the catalytic medium. The reaction proceeds at room temperature or mild heating (e.g., 80 °C for DES formation), with stirring for 20–120 minutes.

  • Yields and Efficiency : This method yields 5-amino-isoxazole-4-carbonitriles in 70–94% yield, demonstrating high efficiency and mild conditions conducive to functional group tolerance.

Table 1. Representative Multicomponent Reaction Conditions and Yields for Isoxazole Derivatives

Entry Solvent/Catalyst Temperature Time (min) Yield (%) Reference
1 Glycerol/K2CO3 (DES) Room temp 20–120 70–94
2 EtOH/DABCO Reflux 1.5–15 65–85
3 Aqueous EtOH/NaAc Room temp 5–10 61–89
4 Water/KP Room temp 30–150 85–96
5 Water/Boric acid Room temp 50–1440 82–95

Note: KP = Potassium phthalimide; DABCO = 1,4-Diazabicyclooctane; NaAc = Sodium acetate.

Functional Group Transformation to Introduce the Methanol Moiety

The methanol substituent at the 4-position of the isoxazole ring can be introduced via reduction or substitution reactions on appropriate precursors.

  • Precursor Synthesis : Starting from (5-methyl-3-phenyl-isoxazol-4-yl)methanol derivatives, substitution reactions with heteroaryl hydroxylamines such as 2-hydroxy-5-nitro-pyridine can be employed to install the pyridin-4-yl group on the isoxazole ring.

  • Reduction and Protection Steps : In some synthetic routes, the hydroxyl group is introduced by reduction of aldehyde or ester intermediates, followed by protection/deprotection steps to ensure selective functionalization. For example, silyl protecting groups can be used and later removed with tetra-n-butylammonium fluoride (TBAF) to liberate the primary alcohol functionality.

Synthetic Route Example from Patent Literature

A patent (WO2009071476A1) describes the preparation of isoxazolo-pyridine derivatives structurally related to (5-(Pyridin-4-yl)isoxazol-4-yl)methanol:

  • Step 1 : Synthesis of (5-methyl-3-phenyl-isoxazol-4-yl)methanol as a key intermediate.

  • Step 2 : Conversion of this intermediate by reaction with heteroaryl hydroxylamines (e.g., 2-hydroxy-5-nitro-pyridine) to introduce the pyridinyl substituent at the 5-position.

  • Step 3 : Optional further functional group modifications to yield the target compound.

This approach highlights the versatility of isoxazole intermediates in constructing pyridinyl-substituted isoxazoles with methanol functionality.

Summary of Preparation Methods

Preparation Step Methodology Conditions Outcome/Yield References
Isoxazole ring formation Multicomponent reaction (malononitrile, hydroxylamine, pyridin-4-carboxaldehyde) DES (K2CO3/glycerol), RT, 20–120 min 70–94% yield of isoxazole derivatives
Introduction of pyridin-4-yl substituent Reaction with heteroaryl hydroxylamines Room temp or mild heating Efficient substitution
Methanol group installation Reduction/protection-deprotection of intermediates Use of TBAF for silyl deprotection Primary alcohol formation

Analytical and Characterization Data Supporting Preparation

  • Melting Points : Characteristic melting points of intermediates and final products confirm purity (e.g., 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile mp 255–257 °C).

  • Spectroscopic Analysis : Infrared (IR) spectra show characteristic bands for isoxazole rings and hydroxyl groups; Nuclear Magnetic Resonance (NMR) confirms substitution patterns.

  • Yields and Reaction Times : Optimized reaction conditions lead to high yields in short reaction times, demonstrating the practicality of these methods for laboratory and potential industrial synthesis.

Q & A

Basic: What are the optimized synthetic routes for (5-(Pyridin-4-yl)isoxazol-4-yl)methanol, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Condensation of pyridine-4-carbaldehyde derivatives with hydroxylamine under basic conditions (e.g., NaOH in methanol) to form the isoxazole ring .
  • Step 2: Functionalization of the isoxazole core via nucleophilic substitution or oxidation. For example, hydroxylation of the methyl group using potassium permanganate under controlled acidic conditions .
  • Purity Optimization: Recrystallization from methanol or ethanol is critical for removing unreacted intermediates. Monitor reaction progress via TLC (petroleum ether:ethyl acetate, 70:30) and confirm purity using HPLC (>95% by area normalization) .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to verify pyridinyl and isoxazole proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, isoxazole CH at δ 6.2–6.8 ppm) .
    • FT-IR: O–H stretch (3200–3400 cm1^{-1}) and C=N/C=O vibrations (1600–1700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 189.07 for C9 _9H8 _8N2 _2O2_2) .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Derivatization: Introduce substituents via:
    • Electrophilic Substitution: Halogenation (e.g., Br2_2 in DCM) at the pyridine or isoxazole ring .
    • Oxidation/Reduction: Convert the methanol group to a ketone (CrO3_3/H2 _2SO4_4) or thiol (LiAlH4_4/S8_8) to probe hydrogen-bonding effects .
  • Biological Assays: Test derivatives against enzyme targets (e.g., kinases) or in antimicrobial assays, correlating substituent effects with IC50_{50} values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., fixed incubation times, solvent controls) to minimize variability .
  • Impurity Analysis: Use HPLC-MS to identify by-products (e.g., oxidized derivatives) that may contribute to false-positive results .
  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .

Basic: What are the potential therapeutic targets of this compound?

Methodological Answer:

  • Enzyme Inhibition: Target kinases (e.g., EGFR, JAK2) via competitive binding to ATP pockets, validated by in vitro kinase assays .
  • Antimicrobial Activity: Disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) or fungal ergosterol biosynthesis .

Advanced: How to design enzyme inhibition studies for this compound?

Methodological Answer:

  • In Vitro Assays: Use fluorescence-based kits (e.g., ADP-Glo™) to measure kinase activity inhibition at varying compound concentrations (0–50 µM) .
  • Molecular Docking: Perform AutoDock Vina simulations to predict binding poses within enzyme active sites (PDB IDs: 1M17 for EGFR, 3KCK for JAK2) .
  • Ki Determination: Calculate inhibition constants via Lineweaver-Burk plots under steady-state conditions .

Basic: What solubility and formulation challenges are associated with this compound?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .
  • Salt Formation: Prepare hydrochloride salts via HCl gas treatment in methanol to enhance bioavailability .

Advanced: What computational approaches predict the compound’s biological targets?

Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction or PharmMapper to identify putative targets based on structural similarity to known ligands .
  • Molecular Dynamics (MD): Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target engagement .

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